4-[(Anilinocarbonyl)amino]butanoic acid
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Overview
Description
4-[(Anilinocarbonyl)amino]butanoic acid is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an anilinocarbonyl group attached to a butanoic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Anilinocarbonyl)amino]butanoic acid typically involves the reaction of aniline with butanoic acid derivatives under specific conditions. One common method includes the use of aniline and succinic anhydride in the presence of a catalyst to form the desired product . The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories and research facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Anilinocarbonyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The anilinocarbonyl group can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[(Anilinocarbonyl)amino]butanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: The compound is used as a reagent in the study of proteins and their functions.
Drug Development: It serves as a building block in the synthesis of various pharmaceutical compounds.
Biochemical Studies: Researchers use it to investigate biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-[(Anilinocarbonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The anilinocarbonyl group plays a crucial role in binding to target molecules, facilitating various biochemical reactions. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[(Anilinocarbonyl)amino]butanoic acid include:
4-Aminobutanoic acid: A simpler analog with a similar backbone but lacking the anilinocarbonyl group.
N-Phenylsuccinimide: Another compound with a related structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of an anilinocarbonyl group and a butanoic acid backbone. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-(phenylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C11H14N2O3/c14-10(15)7-4-8-12-11(16)13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15)(H2,12,13,16) |
InChI Key |
ZKJLSEQFBGFBMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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